molecular formula C15H20N2O2 B5638193 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

Cat. No. B5638193
M. Wt: 260.33 g/mol
InChI Key: PCEZAAGBWIONIQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide is a chemical compound studied for various scientific purposes. While exact introductory details specific to this compound are limited, it is structurally similar to compounds analyzed for their structural and electronic properties.

Synthesis Analysis

The synthesis of compounds structurally similar to 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide involves cross-coupling reactions. For instance, compounds like 2-(pyridyl)anilines and 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides are synthesized using these methods, indicating a possible synthetic route for our compound of interest as well (Rebstock et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-visible analyses. These studies reveal information on the conformation, charge distribution, and electronic properties of the molecules (Aayisha et al., 2019).

Chemical Reactions and Properties

Compounds similar to 2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide have been shown to undergo deprotonation reactions when treated with lithium 2,2,6,6-tetramethylpiperidide. This reaction is key in understanding the compound's behavior in organic synthesis and its reactivity towards other chemical agents (Rebstock et al., 2003).

properties

IUPAC Name

2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-8-12(9-7-11)17-10-4-5-13(17)18/h6-9H,4-5,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEZAAGBWIONIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

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